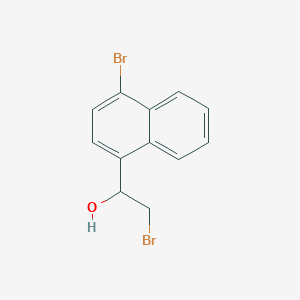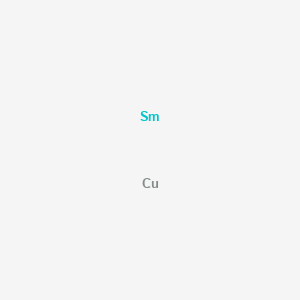
Copper;samarium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;samarium is a compound formed by the combination of copper and samarium, a rare-earth element. Samarium is known for its unique magnetic, optical, and electronic properties, making it valuable in various scientific and industrial applications. Copper, on the other hand, is a well-known transition metal with excellent electrical and thermal conductivity. The combination of these two elements results in a compound with intriguing properties that can be utilized in advanced materials and technologies.
准备方法
Synthetic Routes and Reaction Conditions
Copper;samarium compounds can be synthesized through various methods, including solid-state reactions, solution combustion techniques, and mechanical alloying. One common method involves the high-temperature reaction of copper and samarium oxides in a reducing atmosphere. The reaction typically takes place at temperatures ranging from 800°C to 1200°C, depending on the desired phase and composition .
Industrial Production Methods
In industrial settings, this compound compounds are often produced using arc-melting or sintering techniques. These methods involve melting the constituent elements in an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form a homogeneous alloy. Mechanical alloying, which involves the high-energy ball milling of copper and samarium powders, is another method used to produce fine-grained this compound alloys with enhanced properties .
化学反应分析
Types of Reactions
Copper;samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Samarium, in particular, exhibits multiple oxidation states, primarily +2 and +3, which allows it to participate in diverse redox reactions .
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized using oxygen or air at elevated temperatures to form oxides such as samarium(III) oxide and copper(II) oxide.
Reduction: Samarium(II) iodide is a common reducing agent used in organic synthesis.
Substitution: Samarium reacts with halogens to form halides such as samarium(III) chloride and samarium(III) bromide.
Major Products Formed
The major products formed from these reactions include samarium oxides, halides, and reduced organic compounds. For example, the reduction of carbonyl compounds with samarium(II) iodide results in the formation of alcohols .
科学研究应用
Copper;samarium compounds have a wide range of applications in scientific research and industry:
作用机制
The mechanism by which copper;samarium compounds exert their effects depends on the specific application. In organic synthesis, samarium(II) iodide acts as a one-electron reductant, facilitating the reduction of various functional groups through electron transfer and proton transfer steps . In medical applications, samarium-153 emits beta particles that target and destroy cancer cells, providing pain relief and reducing tumor size .
相似化合物的比较
Copper;samarium compounds can be compared with other rare-earth metal compounds, such as:
Samarium-cobalt (SmCo): Known for their excellent magnetic properties, used in permanent magnets.
Samarium-iron (SmFe): Used in magnetic and electronic applications due to their high magnetic permeability.
Samarium-nickel (SmNi): Utilized in hydrogen storage and battery technologies.
This compound compounds are unique due to their combination of copper’s excellent conductivity and samarium’s magnetic and electronic properties, making them suitable for advanced materials and technologies.
属性
CAS 编号 |
12019-21-5 |
|---|---|
分子式 |
CuSm |
分子量 |
213.9 g/mol |
IUPAC 名称 |
copper;samarium |
InChI |
InChI=1S/Cu.Sm |
InChI 键 |
DLBLRWBEEGHFFH-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Sm] |
相关CAS编号 |
12433-90-8 39445-37-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


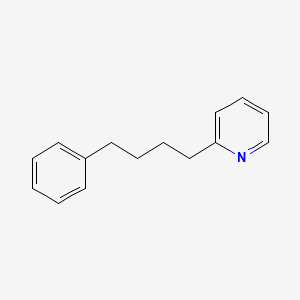
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)
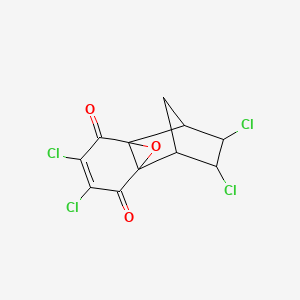


![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
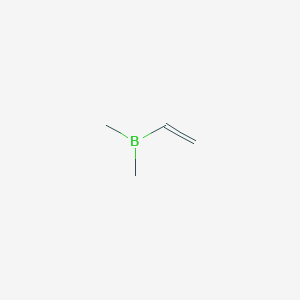
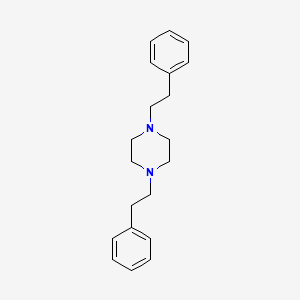
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
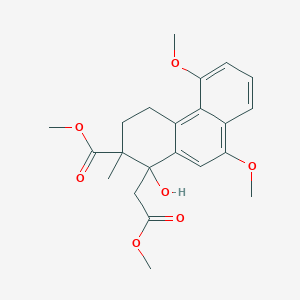
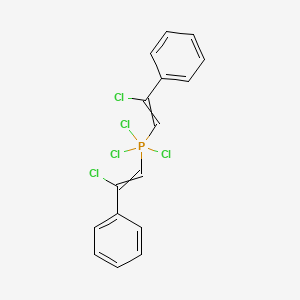
![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
